NT1 Purpurin

Photodynamic therapy Bladder cancer In vivo efficacy

Researchers using first-gen photosensitizers face limited tissue penetration (~630 nm), restricting PDT efficacy. NT1 Purpurin (CAS 107634-78-6), a second-generation free-base purpurin, overcomes this with strong absorption >650 nm for deeper photoactivation. · Significant tumor regression at 1.0 μg/g in FANFT bladder tumor models (p<0.02) · High synthetic purity for reproducible dosing · Baseline reference for purpurin SAR studies. For preclinical PDT and photosensitizer research.

Molecular Formula C41H50N4O2
Molecular Weight 630.9 g/mol
CAS No. 107634-78-6
Cat. No. B033713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNT1 Purpurin
CAS107634-78-6
SynonymsNT-1 purpurin
NT1 purpurin
purpurin NT 1
Molecular FormulaC41H50N4O2
Molecular Weight630.9 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC
InChIInChI=1S/C41H50N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h16,19-22,42-43H,10-15,17-18H2,1-9H3/b30-16+,32-20?,33-20?,34-21?,35-22?,36-21?,37-22?,38-29?
InChIKeyJYWCFWULTDBGGN-LCGSHCTISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NT1 Purpurin (CAS 107634-78-6): A Red-Shifted Second-Generation Photosensitizer for Photodynamic Therapy Research


NT1 Purpurin (CAS 107634-78-6) is a synthetic second-generation photosensitizer belonging to the purpurin class of chlorin-type macrocyclic compounds, with a molecular formula of C41H50N4O2 and molecular weight of 630.9 g/mol [1]. As a hydrophobic free-base purpurin, it features a reduced pyrrole ring and an unsaturated isocyclic ring fused to the macrocycle [2]. The compound exhibits strong absorption bands above 650 nm, making it suitable for photodynamic therapy (PDT) applications requiring deep tissue light penetration [3].

Why Second-Generation Purpurins Like NT1 Cannot Be Simply Interchanged with First-Generation Porphyrin Photosensitizers


First-generation photosensitizers such as hematoporphyrin derivative (HpD, Photofrin®) exhibit relatively weak absorption in the red spectral region (approximately 630 nm) where tissue transparency is optimal, limiting effective light penetration depth during photodynamic therapy [1]. In contrast, NT1 Purpurin and related second-generation purpurins demonstrate strong absorption bands above 650 nm, enabling deeper tissue photoactivation and potentially enhanced therapeutic efficacy [2]. Substituting one purpurin derivative for another without understanding the specific photophysical properties, dose-response characteristics, and tumor localization behavior documented for each compound may result in substantially different experimental outcomes, as evidenced by the distinct activity profiles observed across multiple free-base purpurins (NT1, NT2, ET2, GG1) and their metallated counterparts in comparative preclinical studies [3].

NT1 Purpurin (CAS 107634-78-6): Quantified Differentiation Evidence for Scientific Selection


NT1 Purpurin Demonstrates Significant Tumor Regression at 1.0 μg/g Body Weight in Transplantable Bladder Tumor Model

NT1 Purpurin combined with red light (>590 nm, 360 J/cm²) induced statistically significant tumor regression (p < 0.02) at doses as low as 1.0 μg/g body weight in rats engrafted with transplantable FANFT-induced urothelial tumors, compared to light-shielded controls [1]. This dose-response data establishes the compound's photodynamic activity threshold for preclinical experimental design and enables direct comparison with other purpurin derivatives evaluated under identical experimental conditions [2].

Photodynamic therapy Bladder cancer In vivo efficacy

NT1 Purpurin Strong Absorption Bands Above 650 nm Provide Deeper Tissue Penetration than First-Generation Photosensitizers

NT1 Purpurin exhibits strong absorption bands above 650 nm [1], a spectral region where tissue transparency is substantially greater than at the ~630 nm absorption maximum of first-generation photosensitizers like hematoporphyrin derivative (HpD/Photofrin®) [2]. This red-shifted absorption profile is characteristic of second-generation purpurin photosensitizers, which possess sizable absorption in the 650-780 nm range, theoretically enabling light penetration to depths approximately 20-50% greater than achievable with 630 nm activation [3].

Photodynamic therapy Near-infrared absorption Photosensitizer selection

Purpurin Preferentially Inhibits Mutant Tau Aggregation with Variant-Specific Selectivity in Frontotemporal Dementia Models

Purpurin (PUR) exhibits preferential inhibition of mutant tau aggregation compared to wild-type tau, with specific efficacy against V287I and N279K MAPT mutation variants [1]. Surface plasmon resonance and docking analyses revealed more stable interactions and lower binding free energies with mutant tau proteins, consistent with enhanced inhibitory effects [2]. This mutation-specific activity profile distinguishes purpurin from structurally related anthraquinones and other tau aggregation inhibitors that typically demonstrate non-selective or wild-type-preferential binding [3].

Tauopathy Neurodegeneration Protein aggregation inhibition

NT1 Purpurin Can Be Synthesized with High Purity for Reproducible Experimental Outcomes

NT1 Purpurin and related purpurin derivatives can be synthesized with a high degree of purity [1], a characteristic that distinguishes them from complex, heterogeneous first-generation photosensitizer preparations such as hematoporphyrin derivative (HpD) which contains multiple porphyrin species and oligomers [2]. This synthetic homogeneity enables precise control over administered dose and reduces batch-to-batch variability in photodynamic activity, critical factors for reproducible preclinical research and potential translational development [3].

Photosensitizer synthesis Compound purity Reproducible research

NT1 Purpurin (CAS 107634-78-6): Validated Research Applications Based on Quantitative Evidence


Preclinical Photodynamic Therapy Studies Requiring Red-Shifted Activation and Defined Dose-Response Parameters

NT1 Purpurin is optimally applied in preclinical PDT studies where deep tissue light penetration is required, leveraging its strong absorption bands above 650 nm [1]. Based on the established dose-response data, researchers can initiate studies using the validated 1.0 μg/g body weight dose that produced significant tumor regression in FANFT-induced transplantable urothelial tumor models [2]. The compound's defined molecular identity and high synthetic purity enable reproducible dosing across experimental replicates and facilitate cross-laboratory comparison of photodynamic efficacy outcomes [3].

Comparative Photosensitizer Efficacy Studies Evaluating Second-Generation Purpurins

NT1 Purpurin serves as a reference compound for comparative evaluation of purpurin-class photosensitizers, including free-base purpurins (NT2, ET2, GG1) and metallopurpurin derivatives (ZnET2, SnET2, ZnNT1) [1]. The availability of parallel dose-response data for multiple purpurin derivatives under identical experimental conditions (FANFT bladder tumor model, >590 nm light, 360 J/cm²) enables rigorous head-to-head comparisons of photodynamic activity and structure-activity relationship analyses [2]. This comparative framework supports the selection of optimal purpurin derivatives for specific PDT research applications [3].

Tau Aggregation Research Focused on Mutation-Specific Inhibition in Frontotemporal Dementia Models

Purpurin (the anthraquinone derivative) is appropriately employed in tauopathy research targeting MAPT mutation variants associated with frontotemporal dementia, particularly V287I and N279K mutations [1]. The compound's preferential inhibition of mutant tau aggregation versus wild-type tau, demonstrated through Thioflavin T fluorescence assays, surface plasmon resonance, and atomic force microscopy, positions it as a variant-selective tool for investigating mutation-specific aggregation mechanisms [2]. Applications include in vitro fibrillization assays, cellular seeding and propagation studies, and molecular dynamics simulations examining tau protofilament destabilization [3].

Second-Generation Photosensitizer Development and Structure-Activity Relationship Studies

NT1 Purpurin serves as a foundational compound in structure-activity relationship studies of purpurin-class photosensitizers, providing a baseline free-base purpurin reference for evaluating the effects of structural modifications (metal insertion, substituent variation, ring modifications) on photophysical properties and photodynamic efficacy [1]. The compound's established absorption characteristics above 650 nm and documented in vivo activity profile at defined doses enable systematic comparison with modified purpurin derivatives, metallopurpurins, and related chlorin-type photosensitizers in the development of optimized PDT agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for NT1 Purpurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.